molecular formula C10H12N2O B8752554 2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

Cat. No. B8752554
M. Wt: 176.21 g/mol
InChI Key: NNGSELPYQSZMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3,5,6-tetrahydro-1H-1,5-benzodiazocin-4-one

InChI

InChI=1S/C10H12N2O/c13-10-5-6-11-9-4-2-1-3-8(9)7-12-10/h1-4,11H,5-7H2,(H,12,13)

InChI Key

NNGSELPYQSZMCO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2CNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 2-azetidinone (86 mg, 1.21 mmol), K3PO4 (430 mg, 2.03 mmol), evacuated, and backfilled with Ar. N,N′-Dimethylethylenediamine (11 μL, 0.103 mmol, 10 mol %), 2-iodobenzylamine (132 μL, 1.00 mmol), and toluene (1 mL) were added under Ar. The Schlenk tube was sealed and the reaction mixture was stirred at 100° C. for 22 h. The resulting suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×20 mL CH2Cl2. The combined organic layers were dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, ethyl acetate-methanol 10:1, 15 mL fractions). Fractions 10–20 provided 144 mg of the desired product (82% yield) as a white solid.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
430 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.